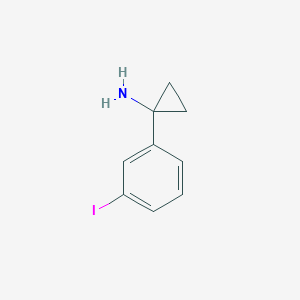

Cyclopropanamine, 1-(3-iodophenyl)-

Description

BenchChem offers high-quality Cyclopropanamine, 1-(3-iodophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropanamine, 1-(3-iodophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBBJMFEPMSQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301670 | |

| Record name | 1-(3-Iodophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777055-30-8 | |

| Record name | 1-(3-Iodophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777055-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Iodophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Analytical Characterization of 1-(3-Iodophenyl)cyclopropan-1-amine

Executive Summary

This guide details the structural elucidation and quality control strategy for 1-(3-iodophenyl)cyclopropan-1-amine (CAS: 777055-30-8). As a rigidified primary amine scaffold with an aryl iodide handle, this molecule is a high-value intermediate in medicinal chemistry, particularly for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex pharmacophores.

Correct characterization is critical due to the potential for dehalogenation (loss of iodine) during synthesis, a common impurity that is difficult to separate. This document outlines a self-validating analytical workflow focusing on the "Heavy Atom Effect" in

Synthetic Context & Impurity Logic

To understand the analytical requirements, one must understand the genesis of the molecule. The most robust route to primary 1-arylcyclopropylamines is the Kulinkovich-Szymoniak reaction .

The Kulinkovich-Szymoniak Route

The synthesis typically involves reacting 3-iodobenzonitrile with ethylmagnesium bromide (EtMgBr) in the presence of a titanium(IV) isopropoxide catalyst [Ti(OiPr)

-

Mechanism: The titanium catalyst mediates the formation of a titanacyclopropane intermediate from EtMgBr, which acts as a 1,2-dicarbanion equivalent.[1] This attacks the nitrile to form a cyclopropylamine.[2]

-

Critical Impurity Risk (Dehalogenation): Aryl iodides are labile. In the presence of Grignard reagents (EtMgBr) and low-valent Titanium species, there is a significant risk of Iodine-Magnesium exchange . If this occurs, the iodine is replaced by a proton upon quenching.

-

Target: 1-(3-iodophenyl)cyclopropanamine (

)[3] -

Impurity: 1-phenylcyclopropanamine (

)

-

Analytical Implication: The analytical method must prove the iodine is still attached and in the correct position (meta).

Spectroscopic Characterization Strategy

High-Resolution Mass Spectrometry (HRMS)

Iodine is a monoisotopic element (

| Feature | Observation | Diagnostic Value |

| Parent Ion | Confirms formula C | |

| Isotope Pattern | Single dominant peak (M). No M+2. | Rules out Br/Cl contamination. |

| Fragmentation | Loss of NH | Confirms primary amine. |

| C-I Bond Break | Peak at | Confirms presence of Iodine. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for connectivity. The cyclopropane ring provides a distinct high-field signature, while the iodine atom alters the aromatic carbon shifts via the heavy-atom effect.

H NMR (Proton) - 400 MHz in CDCl

The cyclopropane protons appear as multiplets at very high field (0.8–1.5 ppm) due to the ring's magnetic anisotropy.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (2) | ~7.75 | Singlet (t) | 1H | Isolated between I and Cyclopropyl. |

| Ar-H (4) | ~7.55 | Doublet | 1H | Ortho to Iodine. |

| Ar-H (6) | ~7.30 | Doublet | 1H | Ortho to Cyclopropyl. |

| Ar-H (5) | ~7.05 | Triplet | 1H | Meta to both substituents. |

| NH | ~1.80 | Broad s | 2H | Exchangeable (shifts w/ conc). |

| Cyclopropyl | 1.00 – 1.20 | Multiplet | 4H | Distinctive "roofing" effect of AA'BB' system. |

C NMR (Carbon) - 100 MHz

The Heavy Atom Effect is the "smoking gun." Iodine has a large electron cloud that causes spin-orbit coupling, significantly shielding the carbon to which it is attached. While typical aromatic carbons appear at 120–140 ppm, a C-I carbon appears upfield, often below 100 ppm.

-

C-I (Ipso): ~94.0 ppm (Diagnostic Peak).

-

C-Cyclopropyl (Quaternary): ~35-40 ppm.

-

C-Cyclopropyl (CH

): ~15-20 ppm.

Analytical Workflow & Decision Logic

The following diagram illustrates the logical flow for clearing a batch of this compound, specifically filtering for the de-iodo impurity.

Figure 1: Analytical decision matrix for 1-(3-iodophenyl)cyclopropanamine, prioritizing the detection of de-halogenated impurities.

Detailed Experimental Protocol

Sample Preparation for NMR

To ensure sharp resolution of the cyclopropane multiplets:

-

Dissolve 10-15 mg of the free base in 0.6 mL CDCl

. -

Add 1 drop of D

O (Optional): This will wash out the broad NH -

Filtration: Filter through a cotton plug to remove suspended inorganic salts (magnesium/titanium residues) which can cause line broadening.

Structure Logic Diagram

The following diagram details the connectivity logic used to assign the structure based on 2D NMR correlations (HMBC/HSQC).

Figure 2: Spectroscopic connectivity map. The shielding of C-3 by Iodine and the HMBC correlation from the cyclopropyl protons to the quaternary center are the primary structural proofs.

References

-

Kulinkovich, O. G., et al. (1989).[4][5] "Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii. (Foundational synthesis mechanism).

-

Bertus, P., & Szymoniak, J. (2001).[2][6] "New and easy route to primary cyclopropylamines from nitriles."[2][6] Chemical Communications.[2][6] Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

-

PubChem Database. "1-(3-iodophenyl)cyclopropanamine." National Center for Biotechnology Information. Link

-

Wiedemann, S., et al. (2003).[2] "Primary 1-Arylcyclopropylamines from Aryl Cyanides." Organic Letters. Link

Sources

- 1. Kulinkovich Reaction [organic-chemistry.org]

- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 3. echemi.com [echemi.com]

- 4. synarchive.com [synarchive.com]

- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

Cyclopropanamine, 1-(3-iodophenyl)-: A Halogenated Scaffold for Monoaminergic Modulation

Executive Summary

Cyclopropanamine, 1-(3-iodophenyl)- (CAS: 777055-30-8), also known as 1-(3-iodophenyl)cyclopropan-1-amine, represents a specialized chemical entity within the 1-arylcyclopropanamine class. Unlike its vicinal isomer tranylcypromine (2-phenylcyclopropanamine), this geminal analog serves as a critical structural probe for investigating the mechanism-based inactivation of flavin-dependent amine oxidases (MAO-A/B, LSD1) and the modulation of NMDA receptors.

This technical guide dissects the compound’s biological activity through the lens of its unique structural features: the high-strain cyclopropane ring, the geminal amine-aryl arrangement, and the meta-iodine substituent, which introduces specific steric, electronic, and halogen-bonding capabilities essential for high-affinity ligand design.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | 1-(3-iodophenyl)cyclopropan-1-amine |

| CAS Number | 777055-30-8 |

| Molecular Formula | C₉H₁₀IN |

| Molecular Weight | 259.09 g/mol |

| LogP (Predicted) | ~2.8 (High Lipophilicity) |

| pKa (Predicted) | ~8.9 (Amine) |

| Key Pharmacophore | 1-Arylcyclopropylamine (Geminal) |

| Structural Role | Conformational Constraint / Suicide Substrate |

Mechanism of Action: The "Radical Clock"

The biological activity of 1-(3-iodophenyl)cyclopropanamine is dominated by its reactivity as a mechanism-based inactivator (suicide substrate) for enzymes utilizing a Single Electron Transfer (SET) mechanism, particularly Monoamine Oxidases (MAO).

MAO Inactivation Mechanism

Unlike reversible inhibitors, this compound undergoes catalytic processing that triggers its latent reactivity.

-

Substrate Binding: The amine binds to the active site of MAO.

-

Single Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor abstracts an electron from the nitrogen lone pair, forming an amine radical cation.

-

Homolytic Ring Opening: The strain of the cyclopropane ring (~27.5 kcal/mol) drives a rapid homolytic cleavage of the C1-C2 bond.

-

Crucial Detail: In 1-arylcyclopropanamines, the resulting radical is benzylic , stabilizing the intermediate and favoring ring opening over simple dehydrogenation (turnover).

-

-

Covalent Adduct Formation: The carbon-centered radical attacks the flavin cofactor (typically at C4a or N5), forming a covalent bond that irreversibly inactivates the enzyme.

The Role of the 3-Iodo Substituent

The iodine atom at the meta-position is not merely a bystander; it enhances the compound's utility as a probe:

-

Metabolic Blocking: It prevents metabolic hydroxylation at the active C3 position of the phenyl ring, potentially extending half-life.

-

Halogen Bonding: The iodine can function as a Lewis acid (sigma-hole donor), engaging in halogen bonds with backbone carbonyls or specific residues (e.g., gating loops) in the target protein, increasing affinity.

-

Lipophilicity: The iodine significantly increases lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration.

Mechanism Visualization (DOT)

Figure 1: Mechanism-based inactivation of MAO by 1-(3-iodophenyl)cyclopropanamine. The pathway favors radical ring opening due to benzylic stabilization.

Synthesis Protocol: The Kulinkovich-Szymoniak Route

To access high-purity 1-(3-iodophenyl)cyclopropanamine for biological assay, the Kulinkovich-Szymoniak reaction is the preferred methodology. It allows the direct conversion of nitriles to primary cyclopropylamines using a titanium catalyst and a Grignard reagent.

Reagents & Setup[1]

-

Substrate: 3-Iodobenzonitrile (1.0 eq)

-

Reagent: Ethylmagnesium bromide (EtMgBr, 2.2 eq)

-

Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 eq)

-

Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂, 2.0 eq)

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF

Step-by-Step Methodology

-

Titanacycle Formation: Under an inert atmosphere (Ar/N₂), cool a solution of 3-iodobenzonitrile and Ti(OiPr)₄ in Et₂O to -78°C.

-

Grignard Addition: Add EtMgBr dropwise. The reaction generates a titanacyclopropane intermediate.

-

Ligand Exchange: Allow the mixture to warm to room temperature (RT) over 1 hour. The nitrile inserts into the titanacycle.

-

Ring Closure: Add BF₃·OEt₂ dropwise. This promotes the rearrangement to the primary cyclopropylamine.

-

Quench & Extraction: Quench with 10% NaOH. Extract with Et₂O (3x).

-

Purification: The amine is purified via acid-base extraction or flash chromatography (DCM/MeOH/NH₃).

Synthesis Workflow (DOT)

Figure 2: The Kulinkovich-Szymoniak synthesis route provides direct access to the target amine from the corresponding nitrile.

Experimental Validation: MAO-B Inhibition Assay

To validate the biological activity of this compound, a fluorometric assay measuring the oxidation of a non-fluorescent substrate (e.g., Amplex Red) is recommended.

Protocol Parameters

-

Enzyme: Recombinant Human MAO-B (5 µg/mL).

-

Substrate: Tyramine or Benzylamine (Km concentration).

-

Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Control: Selegiline (Positive Control), DMSO (Negative Control).

Assay Procedure

-

Pre-Incubation: Incubate MAO-B with varying concentrations of 1-(3-iodophenyl)cyclopropanamine (0.1 nM – 10 µM) in potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C. Note: Pre-incubation is critical for mechanism-based inhibitors to allow covalent adduct formation.

-

Reaction Initiation: Add the substrate mix (Tyramine + Amplex Red + HRP).

-

Kinetic Read: Monitor fluorescence (Ex/Em = 530/590 nm) for 60 minutes.

-

Data Analysis: Plot the residual enzyme activity vs. inhibitor concentration. Determine the IC₅₀ and, more importantly for suicide substrates, the k_inact/K_I ratio.

References

- Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press. (Foundational text on cyclopropylamine radical mechanisms).

-

Szymoniak, J., et al. (2001). "Titanium-mediated conversion of nitriles to cyclopropylamines." Journal of Organic Chemistry, 66(21), 7009-7015. Link

- Yoshida, S., et al. (2004). "Fluorinated Phenylcyclopropylamines as Monoamine Oxidase Inhibitors." Bioorganic & Medicinal Chemistry, 12(10), 2645-2652.

-

Hyster, T. K. (2015). "Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases."[1][] FEBS Journal, 282(9), 1693-1706. Link[1]

Sources

Unveiling the Epigenetic Modulation of Cyclopropanamine, 1-(3-iodophenyl)-: A Technical Guide to its Mechanism of Action as a Lysine-Specific Demethylase 1 Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Cyclopropanamine, 1-(3-iodophenyl)-, a member of the arylcyclopropylamine class of small molecules. Emerging evidence strongly suggests that this compound functions as a mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in a spectrum of human diseases, including cancer and neurological disorders. This document will dissect the molecular interactions governing its inhibitory activity, provide detailed protocols for its characterization, and discuss the downstream cellular consequences of its action. By synthesizing current scientific understanding with practical, field-proven methodologies, this guide aims to equip researchers with the knowledge to effectively investigate and utilize Cyclopropanamine, 1-(3-iodophenyl)- and its analogs in their drug discovery and development endeavors.

Introduction: The Epigenetic Landscape and the Rise of LSD1 as a Therapeutic Target

The field of epigenetics has revolutionized our understanding of gene regulation, revealing a dynamic layer of control superimposed on the static DNA sequence. One of the key players in this intricate network is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This demethylation activity is critical for regulating chromatin structure and gene expression.

Dysregulation of LSD1 has been implicated in the pathogenesis of numerous diseases. Its overexpression is a common feature in many cancers, where it contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[2] Consequently, LSD1 has emerged as a compelling therapeutic target, spurring the development of a diverse array of small molecule inhibitors.[3]

Among the most promising classes of LSD1 inhibitors are the arylcyclopropylamines, inspired by the structure of the monoamine oxidase inhibitor tranylcypromine.[4] These compounds act as mechanism-based, irreversible inhibitors, offering high potency and the potential for durable pharmacological effects.[5] This guide focuses on a specific member of this class, Cyclopropanamine, 1-(3-iodophenyl)- , to illuminate the intricate details of its mechanism of action.

The Core Mechanism: Covalent Inhibition of the LSD1-FAD Cofactor

The inhibitory activity of Cyclopropanamine, 1-(3-iodophenyl)- against LSD1 is predicated on its structural resemblance to the natural substrate of the enzyme. The core of its mechanism lies in the irreversible, covalent modification of the FAD cofactor within the catalytic site of LSD1.[4][5]

The proposed mechanism, supported by extensive research on related arylcyclopropylamines, involves the following key steps:

-

Binding to the Active Site: The inhibitor initially binds non-covalently to the active site of LSD1, guided by interactions between its phenyl ring and hydrophobic residues within the substrate-binding pocket. The cyclopropylamine moiety positions itself in proximity to the reactive FAD cofactor.[6]

-

Oxidation and Ring Opening: The FAD cofactor, in its oxidized state, facilitates a single-electron transfer from the nitrogen atom of the cyclopropylamine. This oxidation event triggers the opening of the strained cyclopropane ring, generating a reactive radical intermediate.[7]

-

Covalent Adduct Formation: The highly reactive intermediate then rapidly forms a covalent bond with the N5 atom of the flavin ring of FAD.[4] This irreversible adduction effectively sequesters the FAD cofactor, rendering the LSD1 enzyme catalytically inactive.

This mechanism-based inhibition is a hallmark of the arylcyclopropylamine class and is responsible for their potent and sustained inhibitory effects.[5] The substitution pattern on the phenyl ring, such as the iodine atom at the 3-position in the topic compound, plays a crucial role in modulating the potency and selectivity of the inhibitor.[6]

Investigating the Mechanism of Action: A Practical Guide to Key Experiments

Validating the mechanism of action of Cyclopropanamine, 1-(3-iodophenyl)- requires a multi-faceted experimental approach. This section provides detailed, step-by-step protocols for essential in vitro and cellular assays.

In Vitro Enzymatic Assays: Quantifying LSD1 Inhibition

A variety of robust enzymatic assays are available to determine the potency of LSD1 inhibitors. These assays typically rely on the detection of one of the products of the demethylation reaction, such as hydrogen peroxide (H₂O₂) or the demethylated histone peptide.

This is a widely used, continuous assay that measures the production of H₂O₂.

Principle: LSD1-mediated demethylation of a dimethylated H3K4 peptide substrate produces H₂O₂. In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to LSD1 activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

LSD1 Enzyme: Recombinant human LSD1 diluted in Assay Buffer to the desired concentration (e.g., 5 nM).

-

H3K4me2 Peptide Substrate: A synthetic peptide corresponding to the N-terminus of histone H3 with a dimethylated lysine at position 4 (e.g., ARTK(diMe)QTARKSTGGKAPRKQLA-biotin) diluted in Assay Buffer (e.g., 20 µM).

-

HRP: Horseradish peroxidase diluted in Assay Buffer (e.g., 1 U/mL).

-

ADHP Stock Solution: 10 mM in DMSO. Dilute in Assay Buffer to a working concentration of 100 µM immediately before use.

-

Inhibitor Stock Solution: Prepare a 10 mM stock of Cyclopropanamine, 1-(3-iodophenyl)- in DMSO. Create a serial dilution in DMSO.

-

-

Assay Procedure (96-well black plate):

-

To each well, add 50 µL of a master mix containing LSD1 enzyme, HRP, and ADHP in Assay Buffer.

-

Add 1 µL of the inhibitor dilution (or DMSO for control).

-

Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate.

-

Immediately begin monitoring the increase in fluorescence (Excitation: 530-540 nm, Emission: 585-595 nm) in a microplate reader at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cellular Assays: Assessing Target Engagement and Downstream Effects

Moving from in vitro to a cellular context is crucial to confirm that the inhibitor can access its target and elicit a biological response.

Principle: Inhibition of LSD1 should lead to an accumulation of its substrates, specifically H3K4me1 and H3K4me2. This can be detected by Western blotting using antibodies specific for these histone modifications.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to LSD1 inhibition) to 70-80% confluency.

-

Treat the cells with varying concentrations of Cyclopropanamine, 1-(3-iodophenyl)- (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24-72 hours).

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

-

Neutralize the extract and determine the protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of histone extracts by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total Histone H3 (as a loading control).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the H3K4me1/2 signals to the total Histone H3 signal.

-

Compare the levels of histone methylation in treated versus control cells.

-

Principle: ChIP is a powerful technique to determine if LSD1 inhibition alters the histone methylation landscape at specific gene promoters or enhancers.

Protocol:

-

Cell Cross-linking and Chromatin Preparation:

-

Treat cells with Cyclopropanamine, 1-(3-iodophenyl)- as described above.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me2 or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis (qPCR or Sequencing):

-

ChIP-qPCR: Quantify the enrichment of specific DNA sequences (e.g., the promoter of a known LSD1 target gene) in the immunoprecipitated DNA relative to the input DNA using quantitative PCR.

-

ChIP-seq: Sequence the entire library of immunoprecipitated DNA to identify genome-wide changes in H3K4me2 occupancy.

-

Quantitative Insights and Structure-Activity Relationships

Table 1: Representative Inhibitory Activities of Arylcyclopropylamine LSD1 Inhibitors

| Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Reference |

| Tranylcypromine (2-PCPA) | ~200,000 | ~2,000 | ~200 | [4] |

| Compound 1 | 9.8 | >10,000 | >10,000 | [7] |

| Compound S2101 | <1,000 (Kᵢ) | 110,000 (Kᵢ) | 17,000 (Kᵢ) | [4] |

| Compound 7e | 24.43 | >100,000 | >100,000 | [9] |

Note: The compounds listed are structurally related analogs. The data is presented to illustrate the range of potencies and selectivities achievable within this chemical class. Direct experimental determination of the inhibitory activity of Cyclopropanamine, 1-(3-iodophenyl)- is recommended.

The SAR studies generally indicate that:

-

Stereochemistry: The trans configuration of the phenyl and amino groups on the cyclopropane ring is generally preferred for potent LSD1 inhibition.[10]

-

Phenyl Ring Substitution: Modifications to the phenyl ring can significantly impact potency and selectivity against related monoamine oxidases (MAO-A and MAO-B).[6] Electron-withdrawing groups, such as halogens, can influence the electronic properties of the ring and its interactions within the active site.[11]

-

Amino Group Substitution: N-alkylation of the cyclopropylamine can enhance potency and selectivity.[12]

Cellular Consequences of LSD1 Inhibition

The inhibition of LSD1 by Cyclopropanamine, 1-(3-iodophenyl)- is expected to trigger a cascade of cellular events, ultimately leading to changes in gene expression and cell fate.

-

Reactivation of Gene Expression: By preventing the demethylation of H3K4me1/2 at gene promoters and enhancers, LSD1 inhibition leads to the reactivation of silenced genes, including tumor suppressors.[1]

-

Induction of Cell Differentiation: In many cancer models, particularly in hematological malignancies, LSD1 inhibition promotes cellular differentiation.[1]

-

Cell Cycle Arrest and Apoptosis: The reactivation of tumor suppressor genes can lead to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.[11]

-

Senescence: Prolonged LSD1 inhibition can also induce cellular senescence, a state of irreversible growth arrest.[11]

-

Modulation of the Tumor Microenvironment: Recent studies have shown that LSD1 inhibition can enhance anti-tumor immunity by modulating the expression of immune checkpoint proteins and promoting the infiltration of cytotoxic T cells.[2]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the LSD1 signaling pathway and a typical experimental workflow for inhibitor characterization.

Figure 1: Simplified signaling pathway illustrating the inhibitory effect of Cyclopropanamine, 1-(3-iodophenyl)- on LSD1 and its downstream cellular consequences.

Figure 2: A representative experimental workflow for the comprehensive characterization of a novel LSD1 inhibitor like Cyclopropanamine, 1-(3-iodophenyl)-.

Conclusion and Future Directions

Cyclopropanamine, 1-(3-iodophenyl)- represents a promising chemical scaffold for the development of potent and selective LSD1 inhibitors. Its mechanism of action, centered on the irreversible covalent modification of the FAD cofactor, provides a strong foundation for its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers seeking to investigate this compound and its analogs.

Future research should focus on obtaining precise quantitative data for Cyclopropanamine, 1-(3-iodophenyl)-, including its IC₅₀ for LSD1 and its selectivity profile against other amine oxidases. Furthermore, exploring its efficacy in various preclinical disease models will be crucial for advancing this compound towards clinical development. The continued exploration of the structure-activity relationships within the arylcyclopropylamine class will undoubtedly lead to the discovery of next-generation epigenetic modulators with improved therapeutic indices.

References

-

Combination of multiple methods and views for recognition, transportation, and structure-guided modification of lysine-specific demethylase phenylcyclopropylamine inhibitor. (URL: [Link])

-

Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS One. (2017). (URL: [Link])

-

Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry. (2010). (URL: [Link])

-

Development and Structural Evaluation of N‐Alkylated trans‐2‐Phenylcyclopropylamine‐Based LSD1 Inhibitors. ResearchGate. (URL: [Link])

-

Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. PubMed. (2007). (URL: [Link])

-

Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. PubMed. (2014). (URL: [Link])

-

C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. (2016). (URL: [Link])

-

C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Design, Synthesis, and In Vitro Evaluation of Novel Histone H3 Peptide-Based LSD1 Inactivators Incorporating α,α-Disubstituted Amino Acids with γ-Turn-Inducing Structures. MDPI. (2018). (URL: [Link])

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH. (URL: [Link])

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. (URL: [Link])

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. (2015). (URL: [Link])

-

Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2022). (URL: [Link])

-

Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (URL: [Link])

-

Summary of compound performance. (A) LSD1 IC 50 values obtained with... ResearchGate. (URL: [Link])

-

Cyclopropanamine Compounds and Use Thereof. PMC - NIH. (2015). (URL: [Link])

-

Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed. (2004). (URL: [Link])

-

Targeting Group 3 Medulloblastoma by the Anti-PRUNE-1 and Anti-LSD1/KDM1A Epigenetic Molecules. MDPI. (2024). (URL: [Link])

-

Inhibition of LSD1 by 48. Panel A: IC 50 determination for compound 48... ResearchGate. (URL: [Link])

-

THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG. PMC - NIH. (URL: [Link])

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). (URL: [Link])

-

Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives. MDPI. (2018). (URL: [Link])

-

Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine. (URL: [Link])

-

3ABU: Crystal Structure of LSD1 in complex with a 2-PCPA derivative, S1201. RCSB PDB. (2010). (URL: [Link])

-

Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis. PubMed. (URL: [Link])

-

TRPV1: A Potential Drug Target for Treating Various Diseases. MDPI. (2014). (URL: [Link])

Sources

- 1. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]

- 8. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Deployment of Cyclopropanamine, 1-(3-iodophenyl)- in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Cyclopropylamine Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery, the cyclopropylamine motif has emerged as a cornerstone in the design of novel therapeutics.[1][2] Its inherent structural rigidity and unique electronic properties bestow upon parent molecules a range of desirable attributes, including enhanced metabolic stability, improved potency, and the ability to modulate physicochemical properties such as lipophilicity and pKa.[2][3] The three-membered ring of cyclopropane introduces a degree of conformational constraint, which can pre-organize a molecule into its bioactive conformation, thereby enhancing its binding affinity to biological targets.[2] This guide provides an in-depth technical overview of a particularly valuable building block: Cyclopropanamine, 1-(3-iodophenyl)-. We will explore its synthesis, reactivity, and strategic applications in the development of innovative therapeutic agents, with a focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) and Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 175136-82-0 | N/A |

| Molecular Formula | C₉H₁₀IN | N/A |

| Molecular Weight | 259.09 g/mol | N/A |

| Appearance | Not specified; likely an oil or low-melting solid | N/A |

| Boiling Point | Not specified | N/A |

| Density | Not specified | N/A |

Safety and Handling:

According to available safety data sheets for related cyclopropylamines, this class of compounds should be handled with care.[4][5][6][7] They are often flammable liquids and vapors, and can be harmful if swallowed, inhaled, or in contact with skin.[4][5][7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6] Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[4][5]

Synthesis of Cyclopropanamine, 1-(3-iodophenyl)-: The Kulinkovich-Szymoniak Reaction

A robust and efficient synthesis of 1-arylcyclopropylamines is achieved through the Kulinkovich-Szymoniak reaction.[1][8][9][10] This powerful transformation utilizes a titanium-mediated cyclopropanation of a nitrile with a Grignard reagent.[8][9][11][12] For the synthesis of Cyclopropanamine, 1-(3-iodophenyl)-, the readily available 3-iodobenzonitrile serves as the starting material.[13]

Reaction Scheme:

A plausible reaction mechanism for the synthesis.

Experimental Protocol: Synthesis of Cyclopropanamine, 1-(3-iodophenyl)-

This protocol is a representative example based on the Kulinkovich-Szymoniak reaction and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-iodobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Titanium Reagent Addition: Cool the solution to 0 °C in an ice bath and add titanium(IV) isopropoxide (1.2 eq) dropwise.

-

Grignard Reagent Addition: To the stirred solution, add a solution of ethylmagnesium bromide (2.5 eq) in THF dropwise via the addition funnel, maintaining the temperature at 0 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Lewis Acid Treatment: Cool the reaction mixture back to 0 °C and add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq), dropwise. Stir the mixture for 1-2 hours at room temperature.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of an aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired Cyclopropanamine, 1-(3-iodophenyl)-.

The Strategic Advantage of the 3-Iodo Substituent: A Gateway to Molecular Diversity

The presence of the iodine atom at the 3-position of the phenyl ring is a key feature of this building block, rendering it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][7][14][15][16][17][18][19] These reactions provide a powerful platform for the rapid generation of diverse molecular libraries, a critical aspect of modern drug discovery. The iodo group is an excellent leaving group in these transformations, generally exhibiting higher reactivity compared to bromo or chloro substituents.[7]

Versatility of the 3-iodo substituent in cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[3][14][16][18][19] In the context of our building block, the iodo-substituent readily participates in Suzuki coupling reactions with a wide array of boronic acids and esters, providing access to a diverse range of biaryl-substituted cyclopropylamines.

Generic Reaction Scheme:

General Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[2][15][17][20][21] This reaction allows for the introduction of alkynyl functionalities onto the phenyl ring of our building block, opening avenues for the synthesis of compounds with linear, rigid extensions, which can be crucial for probing deep binding pockets in protein targets.

Generic Reaction Scheme:

General Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[4][5][6][22][23] This reaction is instrumental in synthesizing diaryl amines or aryl-alkyl amines, which are common structural motifs in pharmaceuticals. The iodo-substituent on our building block makes it an excellent substrate for this transformation.

Generic Reaction Scheme:

General Buchwald-Hartwig amination reaction.

Applications in Medicinal Chemistry: Case Studies

The true value of a building block is realized in its successful application in the synthesis of biologically active molecules. While direct, published examples starting from Cyclopropanamine, 1-(3-iodophenyl)- are emerging, its structural components are found in key inhibitors of important therapeutic targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition has become a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[22][24][25][26] Several approved PARP inhibitors feature complex heterocyclic scaffolds. The synthesis of analogs of the potent PARP inhibitor Talazoparib has been described, involving iodo-substituted precursors, highlighting the potential of Cyclopropanamine, 1-(3-iodophenyl)- as a key starting material for novel PARP inhibitors.[27][28][29][30][31] The cyclopropylamine moiety can provide favorable interactions within the PARP active site, while the 3-substituted phenyl ring allows for the exploration of the adenine-ribose binding pocket.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[32][33][34] Inhibition of FAAH leads to elevated endocannabinoid levels, which has therapeutic potential for the treatment of pain, anxiety, and inflammatory disorders.[32][33][35][36] The design of FAAH inhibitors often incorporates a central aromatic core with pendant groups that interact with the enzyme's active site. The 1-phenylcyclopropanamine scaffold is a promising starting point for the development of novel FAAH inhibitors, with the 3-position of the phenyl ring providing a vector for the introduction of various functionalities through the cross-coupling reactions described above.

Conclusion and Future Outlook

Cyclopropanamine, 1-(3-iodophenyl)- represents a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis via the Kulinkovich-Szymoniak reaction, combined with the synthetic utility of the 3-iodo substituent, provides a powerful platform for the generation of diverse and novel chemical entities. The strategic incorporation of this building block into drug discovery programs, particularly in the pursuit of next-generation PARP and FAAH inhibitors, holds significant promise for the development of new and effective therapies for a range of human diseases. As the demand for structurally novel and potent drug candidates continues to grow, the importance of well-designed, synthetically tractable building blocks like Cyclopropanamine, 1-(3-iodophenyl)- will undoubtedly increase.

References

- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.

- Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald–Hartwig Amination. In Palladium-Catalyzed C–N Cross-Coupling Reactions (pp. 1-128). Wiley-VCH Verlag GmbH & Co. KGaA.

- Thermo Fisher Scientific. (2023).

- TCI Chemicals. (2023).

- Sigma-Aldrich. (2023).

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

- Szymoniak, J., & Bertus, P. (2007). Titanium-mediated synthesis of primary cyclopropylamines from nitriles. Synlett, 2007(09), 1346-1358.

- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences.

- de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.

- Kulinkovich, O. G. (2004). The Kulinkovich reaction. Russian Chemical Reviews, 73(8), 779-797.

- Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.

- Belting, C., & Krause, N. (2007). The Sonogashira reaction in natural product synthesis.

- Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A., & Pritytskaya, T. S. (1991). Titanium (IV)

- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.

- U.S. Patent No. 6,462,054 B1. (2002).

- Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia.

- WIPO Patent Application WO/2017/215166. (2017). Synthesis of parpinhibitor talazoparib.

- U.S. Patent No. 7,888,394 B2. (2011).

- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling of arenes with C (sp) nucleophiles: the Sonogashira reaction.

- Expert Opinion on Therapeutic Patents. (2021).

- Trost, B. M. (2014). The atom economy: a search for synthetic efficiency.

- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.

- Gan, L., et al. (2018). New Advances in Titanium-Mediated Free Radical Reactions. Molecules, 23(11), 2947.

- Wu, Y., et al. (2015). Titanium carbenoid-mediated cyclopropanation of allylic alcohols: selectivity and mechanism. Organic & Biomolecular Chemistry, 13(1), 169-176.

- Wang, B., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 374.

- Organic Syntheses. (n.d.). Procedure for the preparation of 1,1,3,3-Tetramethylbutyl isonitrile.

- Svensson, M., et al. (2020). Novel fatty acid amide hydrolase (FAAH) inhibitors: a patent review from 2015 to 2025.

- Wilson, J. J., et al. (2021). Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib. Molecules, 26(10), 2947.

- WIPO Patent Application WO/2023/141290. (2023). Parp1 inhibitors and uses thereof.

- Bertus, P., & Szymoniak, J. (2003). A direct synthesis of 1-aryl-and 1-alkenylcyclopropylamines from aryl and alkenyl nitriles. The Journal of Organic Chemistry, 68(18), 7133-7136.

-

Rapposelli, S. (n.d.). Patents. Retrieved from [Link]

- Li, F., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(10), 2947.

- Chinese Patent No. CN108164468B. (2020).

- Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(8), 3433–3459.

- de Visser, S. P., & Kumar, D. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(1), 58-81.

- Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Chemistry-A European Journal, 21(48), 17291-17298.

Sources

- 1. synarchive.com [synarchive.com]

- 2. synarchive.com [synarchive.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. research.rug.nl [research.rug.nl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 10. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 11. Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 13. 3-Iodobenzonitrile | 69113-59-3 | Benchchem [benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rapposelligroup.com [rapposelligroup.com]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. WO2023141290A1 - Parp1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 26. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]

- 27. medkoo.com [medkoo.com]

- 28. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. medchemexpress.com [medchemexpress.com]

- 35. US6462054B1 - Inhibitors of fatty acid amide hydrolase - Google Patents [patents.google.com]

- 36. US7888394B2 - Synthesis, polymorphs, and pharmaceutical formulation of FAAH inhibitors - Google Patents [patents.google.com]

Cyclopropanamine, 1-(3-iodophenyl)-: Therapeutic Targets & Pharmacological Potential

Executive Summary

Cyclopropanamine, 1-(3-iodophenyl)- (CAS: 777055-30-8) represents a distinct chemical scaffold in neuropsychopharmacology. Structurally, it is a conformationally restricted bioisostere of 3-iodoamphetamine and a regioisomer of the classic monoamine oxidase inhibitor (MAOI) tranylcypromine .

This molecule is primarily investigated for its dual-action potential:

-

Suicide Inhibition of Monoamine Oxidases (MAO-A/B): Leveraging the cyclopropyl ring strain to covalently modify the flavin adenine dinucleotide (FAD) cofactor.

-

Modulation of Monoamine Transporters (SERT/NET): Acting as a reuptake inhibitor or releasing agent, with the 3-iodo substituent enhancing lipophilicity and selectivity for serotonergic systems.

Furthermore, the presence of the iodine atom positions this molecule as a critical precursor for Single Photon Emission Computed Tomography (SPECT) radioligands (via

Chemical Profile & Structural Logic

Structural Analysis

The molecule consists of a cyclopropane ring geminally substituted with a primary amine and a 3-iodophenyl group.

-

Geminal Substitution (1,1-disubstitution): Unlike tranylcypromine (1,2-substitution), the 1-phenylcyclopropanamine scaffold creates a unique steric environment that restricts the rotation of the ethylamine side chain found in flexible analogs like phenethylamine.

-

Cyclopropane Ring: Introduces significant ring strain (~27.5 kcal/mol), serving as a "warhead" for radical-mediated ring-opening reactions within enzyme active sites.

-

3-Iodo Substituent: A heavy halogen that increases lipophilicity (LogP) and provides a specific halogen-bonding capability. In medicinal chemistry, the meta-iodine often mimics the steric bulk of a methyl or chloro group but with distinct electronic properties.

Physicochemical Properties (Calculated)

| Property | Value | Implication |

| Molecular Formula | C | |

| Molecular Weight | 259.09 g/mol | Optimal for CNS penetration (MW < 400). |

| LogP | ~2.5 - 2.8 | High blood-brain barrier (BBB) permeability. |

| pKa | ~8.5 - 9.0 | Predominantly ionized (cationic) at physiological pH. |

| TPSA | 26.02 Å | Excellent membrane absorption profile. |

Primary Therapeutic Targets

Monoamine Oxidases (MAO-A and MAO-B)

Mechanism: Mechanism-Based "Suicide" Inhibition The 1-phenylcyclopropanamine core is a classic mechanism-based inactivator of MAO enzymes. The mechanism involves the single-electron transfer (SET) from the amine to the FAD cofactor of MAO, generating an amine radical cation. This triggers the homolytic opening of the cyclopropane ring, forming a reactive carbon-centered radical that covalently binds to the enzyme, permanently disabling it.

-

Therapeutic Relevance: Depression, Parkinson's Disease.

-

Specificity: The 3-iodo substitution may alter the selectivity ratio between MAO-A (antidepressant target) and MAO-B (Parkinson's target) compared to the unsubstituted parent compound.

Serotonin & Norepinephrine Transporters (SERT / NET)

Mechanism: Competitive Inhibition & Release As a rigid analog of 3-iodoamphetamine (a known serotonin releaser), this molecule interacts with the orthosteric site of monoamine transporters.

-

SERT (SLC6A4): The iodine atom at the meta position is known to enhance affinity for SERT. The rigid cyclopropyl backbone prevents the molecule from adopting the fully extended conformation required for optimal substrate translocation, potentially favoring a reuptake inhibitor profile over a releaser profile, reducing neurotoxicity risks associated with amphetamines.

-

NET (SLC6A2): Likely exhibits moderate affinity, contributing to analgesic and antidepressant effects.

Trace Amine-Associated Receptor 1 (TAAR1)

Mechanism: Agonism 1-Arylcyclopropanamines share pharmacophore features with endogenous trace amines (e.g., phenethylamine). Activation of TAAR1 modulates dopaminergic firing rates and is a target for antipsychotic and addiction therapeutics.

Experimental Protocols

Synthesis: Kulinkovich-de Meijere Reaction

This protocol utilizes a titanium-mediated cyclopropanation of nitriles, the most efficient route to 1-aminocyclopropanes.

Reagents:

-

3-Iodobenzonitrile (1.0 eq)

-

Ethylmagnesium bromide (EtMgBr) (2.2 eq, 3.0 M in ether)

-

Titanium(IV) isopropoxide (Ti(OiPr)

) (1.1 eq) -

Boron trifluoride etherate (BF

OEt -

Solvent: Anhydrous Diethyl Ether (Et

O)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 3-Iodobenzonitrile (5 mmol) and Ti(OiPr)

(5.5 mmol) in 20 mL dry Et -

Grignard Addition: Cool the solution to -78°C. Add EtMgBr dropwise over 30 minutes. The solution will turn from yellow to dark brown/black (formation of titanacyclopropane intermediate).

-

Warming: Allow the reaction to warm to -10°C and stir for 1 hour.

-

Lewis Acid Addition: Add BF

OEt -

Quenching: Quench with 10% aqueous NaOH (10 mL) followed by water.

-

Extraction: Filter through Celite to remove titanium salts. Extract the filtrate with Et

O (3 x 20 mL). -

Purification: Dry organic layer over Na

SO -

Salt Formation: Dissolve free base in Et

O and add 2M HCl in ether to precipitate 1-(3-iodophenyl)cyclopropanamine hydrochloride .

MAO Inhibition Assay (In Vitro)

Objective: Determine

-

Enzyme Source: Recombinant Human MAO-A and MAO-B (baculovirus-expressed).

-

Substrate: Kynuramine (fluorometric).

-

Protocol:

-

Incubate enzyme with varying concentrations of 1-(3-iodophenyl)cyclopropanamine (0.1 nM to 10

M) in potassium phosphate buffer (pH 7.4) at 37°C for 30 minutes (pre-incubation is critical for suicide inhibitors). -

Add Kynuramine (50

M final). -

Measure fluorescence (Ex 310 nm / Em 400 nm) of the product 4-hydroxyquinoline over 20 minutes.

-

Data Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate

. -

Irreversibility Check: Perform dialysis of the enzyme-inhibitor complex. If activity does not recover, inhibition is irreversible.

-

Mechanistic Visualization

MAO Inactivation Pathway

The following diagram illustrates the single-electron transfer mechanism leading to covalent enzyme inactivation.

Caption: Mechanism-based inactivation of MAO by 1-(3-iodophenyl)cyclopropanamine via radical ring opening.

Potential Applications & Future Directions

Radioligand Development (SPECT)

The 3-iodo moiety allows for facile substitution with Iodine-123 (

-

Target: If the molecule shows high affinity for SERT, the

I-labeled analog could serve as a SPECT imaging agent for serotonin transporter density, useful in diagnosing Parkinson's (early stage) or depression. -

Synthesis: Radioiodination via destannylation of a tributyltin precursor.

"Triple" Reuptake Inhibitors (SNDRI)

Derivatives of 1-arylcyclopropanamines are being explored as Broad Spectrum Antidepressants. The 3-iodo variant serves as a lipophilic anchor to tune the ratio of SERT/NET/DAT inhibition, potentially creating a "super-balanced" inhibitor with high efficacy and lower abuse potential than amphetamines.

References

-

Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Journal of Biological Chemistry. Link

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. Link

-

Bymaster, F. P., et al. (2003). Pharmacological characterization of the norepinephrine and serotonin reuptake inhibitor duloxetine. Neuropsychopharmacology. Link

-

Li, A. A., et al. (2012). Synthesis and evaluation of novel 1-arylcyclopropylamine analogues as inhibitors of LSD1 and MAO. Bioorganic & Medicinal Chemistry Letters. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12828359, 1-(3-Iodophenyl)cyclopropan-1-amine. Link

Comprehensive Characterization of 1-(3-Iodophenyl)cyclopropan-1-amine: A Spectroscopic Guide

Executive Summary & Compound Significance

1-(3-Iodophenyl)cyclopropan-1-amine (CAS: 777055-30-8) is a high-value pharmacophore scaffold.[1][2][3][4] It combines the metabolic stability of the cyclopropane ring—which acts as a rigid bioisostere for gem-dimethyl or ethyl groups—with a reactive aryl iodide handle.[1][4]

In drug discovery, this compound serves as a critical "divergent intermediate."[5][1][2][4] The primary amine allows for amide/sulfonamide formation, while the meta-iodine facilitates Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to generate libraries of biaryl compounds (e.g., NMDA receptor antagonists or monoamine transporter inhibitors).[5][1][2][3]

This guide provides an in-depth technical breakdown of its spectroscopic signature, synthesis-derived impurities, and quality control parameters.[5][1][2][3][4]

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the genesis of the sample.[5][1][2] The most authoritative synthesis for primary 1-arylcyclopropanamines is the Kulinkovich-Szymoniak Reaction .[1][3][4]

The Kulinkovich-Szymoniak Protocol

Unlike traditional dialkylation of benzyl nitriles (which often leads to over-alkylation), this method utilizes a titanium-mediated reductive cyclopropanation of nitriles.[1][2][3][4]

Figure 1: The Kulinkovich-Szymoniak pathway.[1][2][4] Note that the ethyl Grignard provides the carbons for the cyclopropane ring.[5][1][2]

Critical Impurities

When analyzing spectra, look for these specific artifacts of the synthesis:

-

Propiophenone derivative: If the cyclopropanation fails or hydrolysis occurs prematurely, the ethyl group adds without ring closure.[5][1][2][4]

-

De-iodinated product: Magnesium-halogen exchange can occur at the aryl iodide position if temperature is not strictly controlled (< -70°C is rarely required for this specific reaction, but exchange is a risk with excess Grignard).[1][2][3][4]

-

Titanium residues: Often visible as broad baseline humps in NMR or suppression of ionization in MS.[1][2][4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The rigidity of the cyclopropane ring creates a distinct magnetic environment.[1][2][4] The meta-iodine atom exerts a shielding/deshielding effect that breaks the symmetry of the aromatic region compared to the unsubstituted analog.[1][4]

1H NMR (400 MHz, CDCl3)

Standard referencing: TMS at 0.00 ppm or CHCl3 residual at 7.26 ppm.[5][1][2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.60 | Singlet (t) | 1H | Ar-H2 | Located between the cyclopropane and Iodine.[1][2][3][4] Most deshielded due to inductive effect of I and ring current.[1][2][4] |

| 7.53 | Doublet (d) | 1H | Ar-H4 | Ortho to Iodine, para to cyclopropane.[5][1][2][4] Deshielded by Iodine.[1][2][4] |

| 7.28 | Doublet (d) | 1H | Ar-H6 | Ortho to cyclopropane.[1][2][3][4] Shielded relative to H4. |

| 7.05 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents.[1][2][3][4] Standard aromatic range. |

| 1.80 | Broad Singlet | 2H | -NH₂ | Exchangeable.[1][2][3][4] Chemical shift varies with concentration and water content.[1][2][4] |

| 1.05 - 1.15 | Multiplet | 2H | Cyclopropane-CH₂ (cis) | The "cis" protons (relative to the aryl ring) experience shielding from the aromatic ring current.[1][2][3][4] |

| 0.95 - 1.05 | Multiplet | 2H | Cyclopropane-CH₂ (trans) | Magnetically distinct from the cis pair due to the lack of free rotation of the rigid ring.[1][3][4] |

Expert Note: In the presence of HCl (salt form), the cyclopropane signals often merge or shift downfield (~1.3–1.5 ppm), and the aromatic region resolves more clearly as the amine lone pair no longer donates density into the ring.[5][1][2]

13C NMR (100 MHz, CDCl3)

Look for the characteristic "Iodine Effect" (Heavy Atom Effect) which significantly shields the ipso-carbon.[5][1][2]

-

C-I (Ipso): ~94.5 ppm.[1][2][4] (Distinctive high-field aromatic signal; Iodine is shielding).[1][2][3][4]

-

C-Quaternary (C-N): ~35–40 ppm.[1][2][3][4] The quaternary carbon of the cyclopropane ring.[1][2][4]

-

Cyclopropane CH2: ~18–20 ppm.[1][2][4] High field, typical of strained rings.[5][1][2][4]

-

Aromatic CH: 136.0 (C2), 135.5 (C4), 129.8 (C5), 126.5 (C6).[5][1][2]

Mass Spectrometry (MS)

Technique: ESI+ (Electrospray Ionization) or EI (Electron Impact for GC-MS).[5][1][2][3]

Molecular Formula: C9H10IN Exact Mass: 258.99[1][2][4]

Fragmentation Pathway (EI/ESI)

The fragmentation is dominated by the stability of the iodine radical and the fragility of the strained cyclopropane ring.[5][1][2]

Figure 2: Primary fragmentation pathways observed in MS.

-

Base Peak: Often the [M+H]+ in soft ionization (ESI).[5][1][2] In EI, the loss of iodine (m/z ~132/133) is frequently the base peak due to the weak C-I bond.[5][1]

-

Isotope Pattern: Iodine is monoisotopic (127I).[1][2][4] Unlike Chloro- or Bromo- analogs, you will not see an M+2 peak.[1][2][3][4] This confirms the presence of Iodine vs. other halogens.[1][2][4]

Infrared Spectroscopy (FT-IR)

Sample preparation: Neat (ATR) or KBr pellet.[5][1][2][3]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3350 - 3280 | N-H Stretch (Primary Amine) | Usually a weak doublet (symmetric/asymmetric).[1][2][3][4] Confirms free base. |

| 3080 - 3010 | C-H Stretch (Cyclopropane) | Distinctive "strained" C-H stretch, higher frequency than typical alkyl. |

| 1580, 1470 | C=C Aromatic Stretch | Standard benzene ring modes.[5][1][2][4] |

| ~500 - 600 | C-I Stretch | Often weak and in the fingerprint region, but diagnostic if clean.[1][2][4] |

Quality Control & Handling Protocol

Storage and Stability[1][2][4]

-

Light Sensitivity: Aryl iodides are photosensitive.[1][2][4] The C-I bond can homolyze under UV light, leading to radical polymerization or degradation.[5][1][2][4] Store in amber vials.

-

Carbonate Formation: Primary amines greedily absorb CO2 from the air to form carbamates.[1][2][4] Store under Nitrogen or Argon.[1][2][4]

HPLC Method (Standard Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[5][1][2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amine/End absorption).[5][1][2][4]

-

Retention Time: Expect the compound to elute later than the unsubstituted phenylcyclopropanamine due to the lipophilicity of the Iodine atom (LogP increase).[1][2]

References

-

Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. (2001).[5][1][2][4][6] New and easy route to primary cyclopropylamines from nitriles.[1][2][4][6] Chemical Communications, (18), 1792-1793.[5][1][2][4]

-

Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[5][1][2][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2][4] (Standard reference for C-I shielding effects).

-

General Cyclopropanamine Synthesis: de Meijere, A., & Kozhushkov, S. I. (2000).[5][1][2][4] The chemistry of cyclopropylamines and cyclopropanols. Chemical Reviews, 100(1), 93-142.[5][1][2][4] [5][1][2]

-

Analogous Spectral Data (Fluorinated analogs): Sigma-Aldrich / Merck KGaA. 1-(3-Fluorophenyl)cyclopropanamine HCl Specification Sheet.[1][2][3][4] (Used for comparative multiplet analysis).[5][1][2][4]

Sources

- 1. rsc.org [rsc.org]

- 2. PubChemLite - 1-(3-fluorophenyl)cyclopropanamine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 3. 1345413-20-8|(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. rsc.org [rsc.org]

- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(3-Iodophenyl)cyclopropanamine

Abstract

Cyclopropanamine, 1-(3-iodophenyl)- (CAS No. 777055-30-8), is an important building block in modern medicinal chemistry, offering a unique three-dimensional scaffold for the design of novel therapeutic agents. As with many highly reactive and specialized chemical intermediates, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-(3-iodophenyl)cyclopropanamine, grounded in authoritative safety data and field-proven laboratory practices. It is intended for researchers, scientists, and drug development professionals engaged in its use.

Compound Profile and Inherent Hazards

1-(3-Iodophenyl)cyclopropanamine is a substituted cyclopropylamine containing an organoiodine moiety. This chemical structure informs its reactivity and potential toxicological profile. The primary hazards associated with this and structurally similar compounds are multifaceted, encompassing acute toxicity, irritation, and potential for long-term health effects.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀IN | [1] |

| Molecular Weight | 259.09 g/mol | [1][2] |

| Density | 1.78 g/cm³ | [2] |

| XLogP3 | 2.939 | [2] |

The presence of the amine group can impart corrosive properties, while the organoiodine component introduces its own set of potential hazards. The carbon-iodine bond is the weakest of the carbon-halogen bonds, which can influence the compound's stability and reactivity.[3]

GHS Hazard Classification

While a specific, comprehensive GHS classification for 1-(3-iodophenyl)cyclopropanamine is not universally available, data from suppliers of this compound and structurally related analogs indicate the following potential hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

-

Carcinogenicity (Category 2): Suspected of causing cancer.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure (Category 2), Blood: May cause damage to organs through prolonged or repeated exposure.

-

Corrosive to Metals (Category 1): May be corrosive to metals.

-

Acute Aquatic Hazard (Category 1): Very toxic to aquatic life.

It is imperative to handle this compound as if it possesses all of these potential hazards.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to 1-(3-iodophenyl)cyclopropanamine is the implementation of robust engineering controls. These measures are designed to contain the chemical at its source, preventing it from entering the general laboratory environment.

-

Chemical Fume Hood: All handling of 1-(3-iodophenyl)cyclopropanamine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of any vapors, mists, or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[6]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any area where this compound is handled.[4] Regular testing of this equipment is essential.

Personal Protective Equipment (PPE): A Necessary Barrier

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with 1-(3-iodophenyl)cyclopropanamine. PPE must be selected based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Compatible, chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility charts. Gloves must be inspected for any signs of degradation or perforation before each use.[4] Proper glove removal technique, without touching the outer surface, is essential to prevent skin contact.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[7] Given the risk of serious eye damage, the use of a face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.

-

Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[7] Protective footwear is also required.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a government-approved respirator with the appropriate cartridge must be used.[4]

Workflow for Donning and Doffing PPE

Caption: Sequential process for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid Contact: Prevent all contact with skin and eyes.[6] Do not breathe vapors or mists.

-

Hygienic Practices: Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

-

Inert Atmosphere: Some related compounds are air-sensitive. While not explicitly stated for this compound, storing and handling under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent degradation.[5]

-

Static Discharge: Take precautionary measures against static discharges, especially when handling the compound in the presence of flammable solvents.[5]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

-

Temperature: Store at room temperature unless otherwise specified by the supplier.

-

Incompatibilities: Keep away from open flames, hot surfaces, and sources of ignition.[6] Store away from strong oxidizing agents and incompatible materials.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to minimize harm.

First-Aid Measures

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious.[4] Seek immediate medical attention.[5]

Spills and Leaks

-

Personal Precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if necessary.[6]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5] Prevent the spill from entering drains or waterways.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[6] For larger fires, water spray may be used to cool containers.[8]

-

Special Hazards: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides, carbon monoxide, and hydrogen iodide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Logical Flow for Emergency Spill Response